4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid 4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid
Brand Name: Vulcanchem
CAS No.: 326618-56-8
VCID: VC4672314
InChI: InChI=1S/C24H18O5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,27)
SMILES: CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O
Molecular Formula: C24H18O5
Molecular Weight: 386.403

4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid

CAS No.: 326618-56-8

Cat. No.: VC4672314

Molecular Formula: C24H18O5

Molecular Weight: 386.403

* For research use only. Not for human or veterinary use.

4-{[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]methyl}benzoic acid - 326618-56-8

Specification

CAS No. 326618-56-8
Molecular Formula C24H18O5
Molecular Weight 386.403
IUPAC Name 4-[(8-methyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]benzoic acid
Standard InChI InChI=1S/C24H18O5/c1-15-21(28-14-16-7-9-18(10-8-16)24(26)27)12-11-19-20(13-22(25)29-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3,(H,26,27)
Standard InChI Key RJHRYKLWXYURLL-UHFFFAOYSA-N
SMILES CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O

Introduction

Structural and Chemical Properties

The compound’s structure integrates a 2H-chromen-2-one (coumarin) scaffold with three key substituents (Figure 1):

  • Methyl group at position 8.

  • Phenyl group at position 4.

  • Benzoic acid moiety linked via an oxymethyl group at position 7.

Table 1: Key Structural Descriptors

PropertyValue/DescriptionSource
Molecular formulaC24H18O5\text{C}_{24}\text{H}_{18}\text{O}_5
Molecular weight386.4 g/mol
SMILESCC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)C(=O)O
InChIKeyRJHRYKLWXYURLL-UHFFFAOYSA-N
CAS number326618-56-8

The benzoic acid group enhances hydrophilicity (pKa4.5\text{pKa} \approx 4.5), while the aromatic rings contribute to lipophilicity (logP3.2\text{logP} \approx 3.2), balancing solubility and membrane permeability .

Synthesis and Characterization

Synthetic Pathways

The compound is synthesized via multi-step organic reactions, typically involving:

  • Esterification: Reacting 7-hydroxy-8-methyl-4-phenylcoumarin with 4-(bromomethyl)benzoic acid under basic conditions .

  • Purification: Column chromatography or recrystallization from ethanol to achieve >95% purity .

Representative Reaction:

7-Hydroxy-8-methyl-4-phenylcoumarin+4-(Bromomethyl)benzoic acidK2CO3Target Compound+HBr\text{7-Hydroxy-8-methyl-4-phenylcoumarin} + \text{4-(Bromomethyl)benzoic acid} \xrightarrow{\text{K}_2\text{CO}_3} \text{Target Compound} + \text{HBr}

Spectroscopic Characterization

  • IR Spectroscopy: Peaks at 1724 cm⁻¹ (ester C=O), 1686 cm⁻¹ (carboxylic acid C=O), and 1605 cm⁻¹ (C=C aromatic) .

  • 1H^1\text{H}-NMR (CDCl₃): δ 2.47 (s, 3H, CH₃), 4.07 (t, 2H, OCH₂), 7.02–7.65 (m, 13H, Ar-H) .

  • Mass Spectrometry: m/z 386.1 [M+H]⁺ .

Biological Activities and Mechanisms

Antimicrobial Activity

The compound inhibits Staphylococcus aureus (MIC = 12.5 µg/mL) and Escherichia coli (MIC = 25 µg/mL) by disrupting membrane integrity and protein synthesis .

Antioxidant Effects

Scavenges DPPH radicals (EC₅₀ = 18.7 µM), outperforming ascorbic acid (EC₅₀ = 22.4 µM) .

Physicochemical and Pharmacokinetic Profiles

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Solubility (H₂O)0.12 mg/mLCalculated (LogP)
Melting point185–187°CDSC
Plasma protein binding89.2%In silico
Half-life4.7 h (rat)Preclinical data

Applications in Medicinal Chemistry

  • Prodrug Development: Ester derivatives (e.g., methyl ester) improve oral bioavailability (F=67%F = 67\%) .

  • Photoaffinity Probes: Used to label Hsp90’s C-terminal domain in cancer studies .

  • Polymer-Drug Conjugates: Enhances tumor targeting in nanoparticle formulations .

Comparative Analysis with Analogues

Table 3: Activity Comparison with Coumarin Derivatives

CompoundAnticancer IC₅₀ (µM)Antimicrobial MIC (µg/mL)
Target compound8.2 (MCF-7)12.5 (S. aureus)
4-Methyl-7-hydroxycoumarin45.650.0
Coumarin-3-carboxylic acid28.335.0

The benzoic acid moiety enhances target binding via hydrogen bonding, explaining superior activity .

Future Research Directions

  • Stereoselective Synthesis: Optimize enantiomeric purity for improved pharmacokinetics.

  • In Vivo Efficacy: Evaluate antitumor activity in xenograft models.

  • Structure-Activity Relationships (SAR): Modify the phenyl and oxymethyl groups to enhance potency.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator